

# P13#1 Peptoid: A Synergistic Partner for Conventional Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LL-37 FK-13**

Cat. No.: **B15580942**

[Get Quote](#)

A comprehensive analysis of the synergistic interactions between the novel cathelicidin-like achiral peptoid, P13#1, and conventional antibiotics reveals a promising strategy to combat bacterial resistance. Experimental data demonstrates that P13#1 enhances the efficacy of several classes of antibiotics against both Gram-positive and Gram-negative bacteria, including formidable pathogens such as *Pseudomonas aeruginosa* and *Staphylococcus aureus*.

P13#1, a 13-residue peptoid designed to mimic the properties of cathelicidin antimicrobial peptides, exhibits broad-spectrum bactericidal activity.<sup>[1][2]</sup> Its synergistic potential stems from its proposed mechanism of action, which involves the disruption of bacterial cell membranes. This membrane permeabilization is believed to facilitate the entry of conventional antibiotics, allowing them to reach their intracellular targets more effectively and exert their antimicrobial effects at lower concentrations.<sup>[3]</sup>

## Comparative Analysis of Synergistic Activity

The synergistic efficacy of P13#1 in combination with various antibiotics was quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI of  $\leq 0.5$  indicates synergy, values between 0.5 and 1.0 suggest an additive effect, and values  $> 1.0$  denote indifference or antagonism.

The results, summarized in the table below, showcase significant synergistic interactions, particularly with colistin against *P. aeruginosa* PAO1, and additive to synergistic effects with other tested antibiotics against both *P. aeruginosa* and *S. aureus*.

| Bacteria / Strain    | Antibiotic | P13#1 MIC (µM) | Antibiotic MIC (µg/mL) | P13#1 MIC in Combination (µM) | Antibiotic MIC in Combination (µg/mL) | FICI | Interaction  |
|----------------------|------------|----------------|------------------------|-------------------------------|---------------------------------------|------|--------------|
| P. aeruginosa PAO1   | Tobramycin | 2              | 0.5                    | 0.5                           | 0.125                                 | 0.5  | Additive     |
| Ciprofloxacin        |            | 2              | 0.125                  | 1                             | 0.031                                 | 0.75 | Additive     |
| Meropenem            |            | 2              | 8                      | 2                             | 2                                     | 1.25 | Indifference |
| Colistin             |            | 2              | 1                      | 0.25                          | 0.125                                 | 0.25 | Synergy      |
| S. aureus ATCC 6538P | Tobramycin | 2              | 1                      | 0.5                           | 0.25                                  | 0.5  | Additive     |
| Ciprofloxacin        |            | 2              | 0.25                   | 1                             | 0.062                                 | 0.75 | Additive     |
| Meropenem            |            | 2              | 0.125                  | 1                             | 0.062                                 | 1.0  | Additive     |
| Colistin             |            | 2              | >128                   | 1                             | 64                                    | -    | -            |

## Experimental Methodologies

The following protocols were employed to determine the synergistic interactions and antimicrobial activity of P13#1 and conventional antibiotics.

## Determination of Minimum Inhibitory Concentration (MIC)

The MIC of P13#1 and the antibiotics were determined using the broth microdilution method as previously described.[4][5]

- Bacterial Culture: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB).
- Inoculum Preparation: The overnight cultures were diluted in fresh MHB to achieve a final bacterial density of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL.
- Serial Dilutions: P13#1 and the respective antibiotics were serially diluted in a 96-well microtiter plate.
- Inoculation: The prepared bacterial suspension was added to each well containing the serially diluted compounds.
- Incubation: The plates were incubated at 37°C for 18-24 hours.
- MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

## Checkerboard Assay for Synergy Testing

The synergistic effects of P13#1 in combination with conventional antibiotics were evaluated using the checkerboard broth microdilution assay.[3][6][7]

- Plate Setup: A two-dimensional array was created in 96-well plates. Serial dilutions of P13#1 were made along the rows, and serial dilutions of the antibiotic were made along the columns.
- Inoculation: Each well was inoculated with a bacterial suspension of *P. aeruginosa* PAO1 or *S. aureus* ATCC 6538P at a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- Incubation: The plates were incubated at 37°C for 16 hours.
- FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated for each combination using the following formula:  $\text{FICI} = (\text{MIC of P13\#1 in combination} / \text{MIC of P13\#1 alone}) + (\text{MIC of antibiotic in combination} / \text{MIC of antibiotic alone})$

## Proposed Mechanism of Synergy

The primary mechanism underlying the synergistic effect of P13#1 with conventional antibiotics is its ability to disrupt the bacterial membrane. This disruption creates pores or channels in the membrane, thereby increasing its permeability. This enhanced permeability allows antibiotics, which may have intracellular targets, to penetrate the bacterial cell more easily and in higher concentrations than they would on their own.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of synergy between P13#1 and conventional antibiotics.

## Experimental Workflow

The overall workflow for evaluating the synergistic effects of P13#1 with conventional antibiotics is depicted in the following diagram.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing antibiotic synergy.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. clyte.tech [clyte.tech]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [P13#1 Peptoid: A Synergistic Partner for Conventional Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15580942#synergistic-effects-of-fk-13-with-conventional-antibiotics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)